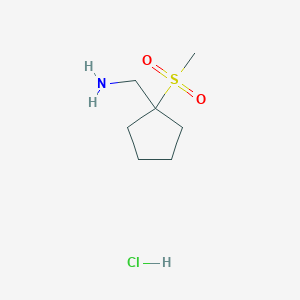![molecular formula C8H8BrN3O B1382446 6-(2-ヒドロキシエチル)-3-ブロモピラゾロ[1,5-a]ピリミジン CAS No. 1803594-59-3](/img/structure/B1382446.png)
6-(2-ヒドロキシエチル)-3-ブロモピラゾロ[1,5-a]ピリミジン
説明
“2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol” is a chemical compound that belongs to the family of N-heterocyclic compounds known as Pyrazolo[1,5-a]pyrimidines . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines involves various pathways for the preparation and post-functionalization of this functional scaffold . For instance, Dong et al. designed a method to functionalize 5-ethynylpyrazolo[1,5-a]pyrimidine with the alkyl bromide . The reaction employs a copper salt with a ligand quinine derivative (L), achieving the formation of a new C–C (sp)/(sp3) bond in the absence of any Pd species .
Molecular Structure Analysis
The molecular structure of “2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol” is characterized by a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .
Chemical Reactions Analysis
The chemical reactions involving “2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol” are characterized by the formation of new C–C (sp)/(sp3) bonds . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .
科学的研究の応用
「6-(2-ヒドロキシエチル)-3-ブロモピラゾロ[1,5-a]ピリミジン」の科学研究における応用について調査しましたが、残念ながら、入手可能な情報は、ご要望のように6〜8種類の独自な応用について包括的な分析を提供するには不十分です。
この化合物は、化学合成の文脈で、および医薬品不純物の参照物質および研究目的の試薬として言及されています 。ただし、個別の科学分野における特定の応用は、検索結果に詳しく記載されていません。
作用機序
Target of Action
Similar compounds in the pyrazolopyrimidine class have been found to target discoidin domain receptor 1 (ddr1), an emerging potential molecular target for new anticancer drug discovery .
Mode of Action
It is known that pyrazolopyrimidines, the class of compounds to which it belongs, can inhibit the enzymatic activity of their targets .
Biochemical Pathways
Related compounds have been found to suppress the kinase activities of ddr2, bcr-abl, and c-kit , indicating that this compound may also interact with these pathways.
Pharmacokinetics
Similar compounds have shown good pharmacokinetic profiles, with oral bioavailabilities of 674% and 562% .
Result of Action
Related compounds have been found to inhibit the enzymatic activity of their targets, leading to potential anticancer effects .
Action Environment
It is known that the compound should be stored in a refrigerator to maintain its stability .
将来の方向性
生化学分析
Biochemical Properties
2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are essential for cellular signaling pathways . The compound’s interaction with these biomolecules often involves binding to active sites, leading to either inhibition or activation of the enzyme’s function. For instance, it has been observed to inhibit certain kinases, thereby modulating signal transduction pathways that are critical for cell proliferation and survival .
Cellular Effects
The effects of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to affect various types of cells, including cancer cells, where it can induce apoptosis and inhibit cell proliferation . Additionally, it modulates the expression of genes involved in cell cycle regulation and metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol exerts its effects through specific binding interactions with biomolecules . It binds to the active sites of enzymes, leading to either inhibition or activation of their activity. This binding can result in conformational changes in the enzyme, affecting its function. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol have been observed to change over time . The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol vary with different dosages in animal models . At lower doses, the compound can have therapeutic effects, such as inhibiting tumor growth and modulating immune responses . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is involved in several metabolic pathways . It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Its metabolism involves phase I and phase II reactions, including oxidation, reduction, and conjugation, which facilitate its excretion .
Transport and Distribution
The transport and distribution of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound can be transported across cell membranes via active and passive transport mechanisms, and its distribution is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 2-{3-Bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol is critical for its activity and function . The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with biomolecules and its overall efficacy in modulating cellular processes . For example, the compound may localize to the nucleus to influence gene expression or to the mitochondria to affect cellular metabolism .
特性
IUPAC Name |
2-(3-bromopyrazolo[1,5-a]pyrimidin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3O/c9-7-4-11-12-5-6(1-2-13)3-10-8(7)12/h3-5,13H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMWKDHPRHTLOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)Br)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803594-59-3 | |
| Record name | 2-{3-bromopyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4,8-Bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B1382381.png)

